Isamoltan hydrochloride

描述

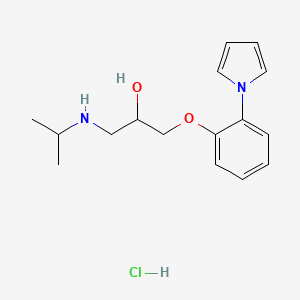

Structure

3D Structure of Parent

属性

CAS 编号 |

55050-96-9 |

|---|---|

分子式 |

C16H23ClN2O2 |

分子量 |

310.82 g/mol |

IUPAC 名称 |

1-(propan-2-ylamino)-3-(2-pyrrol-1-ylphenoxy)propan-2-ol;hydrochloride |

InChI |

InChI=1S/C16H22N2O2.ClH/c1-13(2)17-11-14(19)12-20-16-8-4-3-7-15(16)18-9-5-6-10-18;/h3-10,13-14,17,19H,11-12H2,1-2H3;1H |

InChI 键 |

DCOXRJZVVPMXLY-UHFFFAOYSA-N |

规范 SMILES |

CC(C)NCC(COC1=CC=CC=C1N2C=CC=C2)O.Cl |

其他CAS编号 |

99740-06-4 |

同义词 |

1-(2-(1-pyrrolyl)phenoxy)-3-isopropylamine-2-propanol HCl CGP 361A CGP-361A isamoltane isamoltane, (+)-isomer isamoltane, (+-)-isomer isamoltane, (-)-isome |

产品来源 |

United States |

Synthetic Methodologies and Chemical Derivatization for Research Applications

Established Synthetic Pathways and Chemical Precursors

The synthesis of Isamoltane falls under the general strategies employed for the preparation of phenoxypropanolamine derivatives. These methods typically involve the construction of the propanolamine (B44665) core and the introduction of the specific aryl and amino substituents.

General synthesis strategies for phenoxypropanolamine derivatives often involve the reaction of a substituted phenol (B47542) with an epoxide, followed by reaction with an amine iiab.mecapes.gov.brjetir.orgnih.gov. Alternatively, the epoxide can be reacted with an amine first, followed by reaction with the phenol derivative. These approaches allow for the modular assembly of the phenoxypropanolamine structure. Research has explored various synthetic routes to access this class of compounds, including those leading to indole (B1671886) and acetanilide-containing phenoxypropanolamines jetir.orgnih.gov.

Specific to Isamoltane, a cascade synthesis approach has been reported for the preparation of (+)-Isamoltane. This method involves the synthesis of pyrroles from nitroarenes using a heterogeneous cobalt catalyst researchgate.netscilit.com. This suggests that a nitroarene and a precursor leading to the pyrrole (B145914) moiety are involved in one possible synthetic route for Isamoltane.

Stereochemical Considerations in Isamoltane Synthesis

Isamoltane contains a chiral center at the C-2 position of the propan-2-ol chain, meaning it can exist as two enantiomers, (R)- and (S)-Isamoltane fda.gov. The study of these individual stereoisomers is important as they can exhibit different biological activities.

To obtain pure enantiomers of Isamoltane from a racemic mixture (an equal mixture of both enantiomers), enantiomeric resolution techniques are employed. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for separating enantiomers biosynth.commedkoo.comscas.co.jpmdpi.comcsfarmacie.czrsc.org. This technique utilizes chiral stationary phases (CSPs) that can selectively interact with one enantiomer over the other, leading to their separation as they pass through the column scas.co.jprsc.orgpharmascholars.com.

Various types of CSPs are available, including those based on proteins like α1-acid glycoprotein (B1211001) (Chiral-AGP) and polysaccharide derivatives mdpi.compharmascholars.com. These phases facilitate chiral discrimination through various interactions such as hydrogen bonding, pi-pi interactions, and steric effects scas.co.jp. Chiral HPLC allows for both analytical separation to determine enantiomeric purity and preparative separation to isolate sufficient quantities of individual enantiomers for further study scas.co.jpcsfarmacie.cz.

Enantioselective synthesis aims to produce a specific enantiomer directly, rather than synthesizing a racemic mixture and then separating it. While general enantioselective approaches for phenoxypropanolamine derivatives and similar chiral compounds exist, specific details for the enantioselective synthesis of Isamoltane stereoisomers in the provided search results are limited. However, research in enantioselective synthesis of related structures, such as beta-amino alcohols and phenoxypropanolamines, has explored methods including enzyme-catalyzed reactions and asymmetric hydrogenation wikimedia.orglookchem.comchemrxiv.orgrsc.org. These studies highlight the ongoing efforts to develop controlled synthetic routes to access specific stereoisomers of chiral compounds like Isamoltane chemrxiv.orgrsc.orgmdpi.com.

Derivatization Strategies for Analog Development

Chemical derivatization of Isamoltane and its core structure is a strategy used in research to develop analogs. These modifications can be made to explore the structure-activity relationships and potentially identify compounds with altered or improved properties for specific research applications.

Synthesis of Isamoltane Analogs and Prodrugs for Research Probes

Isamoltane, a compound characterized by its pyrrole-containing structure, is recognized for its utility in scientific investigations, particularly as an antagonist at β-adrenergic, 5-HT1A, and 5-HT1B receptors. iiab.mewikipedia.org The exploration of chemical derivatives, including analogs and prodrugs, is a common strategy in medicinal chemistry and chemical biology to develop research probes with altered or improved properties for studying biological systems. This can involve modifying the parent structure to investigate structure-activity relationships, enhance selectivity for specific targets, improve pharmacokinetic profiles, or enable targeted delivery. The pyrrole core present in Isamoltane makes it amenable to various synthetic transformations for generating diverse analogs. researchgate.netscielo.org.mxscispace.comscielo.org.mxmdpi.comjmcs.org.mxresearchgate.net

The synthesis of compound analogs often involves modifying different parts of the molecule to probe the impact of structural changes on biological activity or interaction with targets. For pyrrole-containing compounds like Isamoltane, synthetic methodologies can include the construction or modification of the pyrrole ring itself, or alterations to the appended phenoxy and isopropylamino moieties. For instance, visible-light-mediated synthesis has been demonstrated for preparing polysubstituted pyrroles, including (+)-Isamoltane, showcasing methods applicable to this class of compounds. researchgate.net The existence of Isamoltane enantiomers and methods for their resolution by chiral chromatography are also known, highlighting the stereochemical aspects that can be explored in analog synthesis for research purposes. researchgate.netnih.gov

Prodrug design, on the other hand, focuses on creating inactive precursors of a drug that are converted to the active form within a biological system. This approach is frequently employed to address suboptimal physicochemical or pharmacokinetic properties of a parent compound, such as poor solubility, limited membrane permeability, or lack of target selectivity, thereby enhancing its utility as a research tool or therapeutic agent. if-pan.krakow.plmedcraveonline.comresearchgate.netpreprints.org Common strategies in prodrug synthesis involve the transient modification of functional groups like hydroxyl, carboxyl, or amine groups with promoieties that are cleaved under specific biological conditions. if-pan.krakow.plijpsonline.com Amino acids, for example, are often utilized as carriers in prodrug synthesis to improve properties like oral absorption and targeted delivery. ijpsonline.comnih.gov

While the general principles of synthesizing chemical analogs and prodrugs for research applications are well-established and applicable to compounds like Isamoltane, detailed information specifically on the synthesis of Isamoltane analogs or prodrugs designed and characterized explicitly as research probes, including specific synthetic routes, associated data tables detailing their properties, or detailed research findings on their application as probes, was not extensively available within the scope of the consulted literature. Research on Isamoltane primarily highlights its activity as a receptor antagonist used in studies, suggesting its direct use as a research tool rather than through extensively developed analog or prodrug series specifically for probing purposes based on the search results.

Molecular and Cellular Mechanisms of Action

Receptor Binding and Ligand-Target Interactions

Isamoltane functions as a ligand at several key receptors, demonstrating varying affinities and selectivity profiles. These interactions are central to its observed biological effects.

Serotonin (B10506) Receptor Subtype Affinities and Selectivity (e.g., 5-HT1A, 5-HT1B, 5-HT2)

Isamoltane exhibits affinity for several serotonin receptor subtypes, particularly within the 5-HT1 family. It is characterized as a selective antagonist of the 5-HT1B receptor. medchemexpress.commedchemexpress.comwikipedia.org Studies in rat brain membranes have shown that isamoltane inhibits the binding of [125I]ICYP to 5-HT1B recognition sites with an IC50 value of 39 nM. medchemexpress.commedchemexpress.com Its affinity for the 5-HT1A receptor is considerably lower, with an IC50 of 1070 nM in rat brain membranes, demonstrating a selectivity of approximately 27-fold for the 5-HT1B subtype over 5-HT1A. medchemexpress.comnih.gov The (-)-enantiomer of isamoltane is primarily responsible for its 5-HT1B activity. nih.gov Isamoltane has also shown weak activity at 5-HT2 receptors, with IC50 values in the range of 3-10 µmol/l. nih.gov It is reported to be devoid of activity at the 5-HT1C site. nih.gov

Adrenergic Receptor Antagonism Profiles (e.g., Beta-adrenoceptor, Alpha-adrenoceptor)

In addition to its serotonergic activity, isamoltane is also a ligand for beta-adrenoceptors. medchemexpress.commedchemexpress.comnih.gov It acts as a beta-adrenoceptor antagonist. iiab.mebiosynth.com Research indicates an IC50 value of 8.4 nM for isamoltane's binding to beta-adrenoceptors. medchemexpress.commedchemexpress.comnih.gov This affinity is notably higher than its affinity for 5-HT1B receptors. Isamoltane has also demonstrated weak activity at alpha 1-adrenoceptors, with IC50 values in the range of 3-10 µmol/l, similar to its activity at 5-HT2 receptors. nih.gov Human studies have indicated that low-dose isamoltane can cause measurable systemic effects on both beta 1- and beta 2-adrenergic receptors, with a more pronounced dose-dependent blockade observed on beta 2-receptors. nih.gov

Quantitative Receptor Binding Kinetics (e.g., Ki, IC50 values)

Quantitative binding studies have provided specific values characterizing the affinity of isamoltane for its target receptors. In rat brain, isamoltane exhibits a Ki value of 21 nmol/l for the 5-HT1B receptor and 112 nmol/l for the 5-HT1A receptor. nih.gov This indicates approximately five times greater potency for the 5-HT1B receptor compared to the 5-HT1A receptor. wikipedia.orgiiab.me The IC50 values further support this selectivity profile, with 39 nM for 5-HT1B and 1070 nM for 5-HT1A in rat brain membranes. medchemexpress.commedchemexpress.comnih.govxcessbio.com For beta-adrenoceptors, the reported IC50 is 8.4 nM. medchemexpress.commedchemexpress.comnih.govxcessbio.com

Here is a summary of key quantitative receptor binding data for Isamoltane:

| Receptor Subtype | Species/Tissue | Binding Parameter | Value | Reference |

| 5-HT1B | Rat brain membranes | IC50 | 39 nM | medchemexpress.commedchemexpress.comxcessbio.com |

| 5-HT1B | Rat brain | Ki | 21 nM | wikipedia.orgnih.gov |

| 5-HT1A | Rat brain membranes | IC50 | 1070 nM | medchemexpress.comnih.govxcessbio.com |

| 5-HT1A | Rat brain | Ki | 112 nM | wikipedia.orgnih.gov |

| Beta-adrenoceptor | Not specified | IC50 | 8.4 nM | medchemexpress.commedchemexpress.comnih.govxcessbio.com |

| 5-HT2 | Not specified | IC50 | 3-10 µM | nih.gov |

| Alpha 1-adrenoceptor | Not specified | IC50 | 3-10 µM | nih.gov |

Post-Receptor Signaling Pathways and Intracellular Cascades

The interaction of isamoltane with its target receptors triggers downstream intracellular events, influencing various signaling pathways and neurotransmitter dynamics.

Modulation of Neurotransmitter Release (e.g., 5-HT, GABA)

Isamoltane's activity at 5-HT1B receptors, which often function as autoreceptors on serotonergic neurons, can modulate the release of serotonin (5-HT). nih.govmdpi.com By inhibiting these terminal 5-HT autoreceptors, isamoltane can lead to an increase in the synaptic concentration of 5-HT. nih.gov Studies in rat cortical slices have shown that isamoltane increases the electrically evoked release of [3H]5-HT in a concentration-dependent manner. medchemexpress.comnih.gov This effect appears to be correlated with its 5-HT1B activity rather than its 5-HT1A activity. nih.gov In vivo studies in rats have demonstrated that isamoltane can increase 5-HT synthesis in cortical tissue. medchemexpress.comxcessbio.com Serotonin receptors, including subtypes targeted by isamoltane, are known to modulate the release of various neurotransmitters, including GABA. wikipedia.orgnih.gov While the direct effect of isamoltane on GABA release is not explicitly detailed in the provided information, the modulation of serotonergic pathways by isamoltane can indirectly influence GABAergic neurotransmission, as serotonin receptors can both inhibit and stimulate GABA release depending on the specific subtype and location. nih.gov

G-Protein Coupling and Downstream Effects (e.g., Adenylyl Cyclase, cAMP Pathway)

Serotonin 5-HT1 receptor subtypes, including 5-HT1A and 5-HT1B, are G protein-coupled receptors (GPCRs) that typically couple to Gi/o proteins. mdpi.comtocris.com Activation of these Gi/o-coupled receptors leads to the inhibition of adenylyl cyclase activity, resulting in a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). mdpi.comtocris.comebi.ac.ukwikipedia.orgyeastgenome.org This reduction in cAMP levels can subsequently affect downstream signaling cascades, including the inactivation of protein kinase A. mdpi.com As a 5-HT1B antagonist, isamoltane would likely block the inhibitory effect of serotonin on adenylyl cyclase mediated by this receptor subtype. mdpi.com The 5-HT2 receptors, where isamoltane shows weak activity, are typically coupled to Gq proteins, which are involved in different signaling pathways, including the activation of phospholipase C. mdpi.com

Ion Channel Modulation (e.g., K+ and Ca2+ channels)

Isamoltane's influence on ion channels is primarily an indirect consequence of its antagonistic effects on specific serotonin receptors, particularly the 5-HT1A and 5-HT1B subtypes iiab.mewikipedia.org. These receptors, when activated by their endogenous ligand serotonin, are known to modulate the activity of various ion channels, including potassium (K+) and calcium (Ca2+) channels. For instance, activation of the 5-HT1A receptor has been shown to reduce neuronal activity, partly by opening potassium channels and closing calcium channels mdpi.com. The 5-HT3 receptor, which is a ligand-gated ion channel, is permeable to several cations, including Na+, K+, and Ca2+, and its activation leads to rapid depolarization and increased intracellular Ca2+ concentrations researchgate.nettocris.com. While Isamoltane is primarily an antagonist at 5-HT1A and 5-HT1B receptors, its blockade of these receptors can consequently impact the downstream modulation of ion channel activity that would otherwise be induced by serotonin. Studies investigating the effects of serotonin on neuronal excitability have indicated that serotonin can increase Na+ and Ca2+ channel activity while inhibiting K+ channels kjpp.net. By blocking receptors that mediate these serotonin effects, Isamoltane can indirectly influence the permeability and function of these ion channels.

Intracellular Calcium Dynamics

Research indicates that Isamoltane can influence intracellular calcium dynamics, particularly in the context of its interaction with 5-HT1B receptors. Studies in vascular smooth muscle cells stimulated with serotonin have shown that Isamoltane attenuated the steady state increase in intracellular calcium concentration ([Ca2+]i) ahajournals.orgahajournals.org. Furthermore, investigations using immortalized hypothalamic neuronal cells demonstrated that serotonin, acting through the 5-HT1B receptor, induced a rise in intracellular Ca2+ via endoplasmic reticulum (ER) calcium release. This effect was shown to be attenuated in the presence of 5-HT1B receptor inhibitors, including Isamoltane hemifumarate oup.comoup.com. These findings suggest that Isamoltane, by blocking 5-HT1B receptors, can interfere with the signaling pathways that lead to the mobilization of intracellular calcium stores.

Enzyme Modulation and Inhibition Profiles

Isamoltane's interaction with enzyme pathways appears to be predominantly indirect, mediated through its receptor antagonism rather than direct enzyme inhibition.

Monoamine Oxidase Enzyme Inhibition Activity

Based on available research data, there is no direct evidence to suggest that Isamoltane functions as a direct inhibitor of Monoamine Oxidase (MAO) enzymes. Studies investigating the effects of Isamoltane on neurotransmission and serotonin turnover have utilized MAO inhibitors as distinct pharmacological tools and have not indicated MAO inhibitory activity for Isamoltane itself nih.govnih.govoncotarget.com.

Other Relevant Enzyme Interactions in Research Models

Isamoltane's antagonism of the 5-HT1B receptor has been linked to indirect modulation of certain enzyme pathways. In research models of subarachnoid hemorrhage (SAH) in rats, blockade of 5-HT1B receptors with Isamoltane prevented the sustained increase in levels of 20-hydroxyeiscosatetraenoic acid (20-HETE) ahajournals.orgahajournals.org. 20-HETE is an eicosanoid produced by cytochrome P450 (CYP4A) enzymes, and its levels are influenced by various signaling pathways. The observed effect suggests an indirect link between 5-HT1B receptor activation and 20-HETE synthesis, which Isamoltane disrupts through its antagonistic action.

Furthermore, studies in bovine aortic endothelial cells suggest that endothelial 5-HT1B receptors may mediate endothelial nitric oxide synthase (eNOS) activity through a Gi protein coupling mechanism ebm-journal.org. Isamoltane was shown to block eNOS activity evoked by a 5-HT1B receptor agonist in these cells, indicating an indirect interaction with the eNOS pathway mediated by 5-HT1B receptor antagonism ebm-journal.org.

Preclinical Pharmacological Investigations

In Vitro Pharmacological Characterization

In vitro studies have been instrumental in elucidating the receptor binding profile and functional activity of Isamoltane at a cellular and tissue level.

Cell Culture Models for Receptor Activity Assessment

Cell culture models have been utilized to assess the activity of Isamoltane on specific receptor subtypes. For instance, studies using bovine aortic endothelial cells (BAECs) have shown that Isamoltane can block the phosphorylation of p44/p42 mitogen-activated protein kinase (MAPK) stimulated by the 5-HT1B-selective agonist 5-nonyloxytryptamine (5-NOT). nih.gov This suggests that Isamoltane acts as an antagonist at 5-HT1B receptors in this cell type, interfering with downstream signaling pathways. nih.govebm-journal.org Another study using renal epithelial cells (OK cells) indicated that Isamoltane acted as a partial agonist at 5-HT receptors negatively coupled to adenylate cyclase, consistent with properties of a 5-HT1B receptor, although some differences in potency compared to other compounds were observed. nih.gov Furthermore, in the context of antiviral research, Isamoltane was tested in U-2 OS cell cultures but showed no effect on Chikungunya virus (CHIKV) infectivity, in contrast to other serotonergic compounds. biorxiv.orgasm.org

Tissue Slice Electrophysiology (e.g., [3H]5-HT overflow from rat cortical slices)

Tissue slice preparations, such as those from the rat cerebral cortex, have been used to investigate the effects of Isamoltane on neurotransmitter release. Isamoltane has been shown to increase the potassium-evoked overflow of [3H] from prelabeled rat cortical slices. nih.govnih.gov This effect is consistent with the inhibition of terminal 5-HT autoreceptors, which are primarily of the 5-HT1B subtype in the cortex, leading to an increase in serotonin (B10506) release. nih.gov Studies on rat globus pallidus slices have also demonstrated that Isamoltane can inhibit the effects of a 5-HT1B receptor agonist (CP-93129) on [3H]-GABA release, further supporting its antagonist activity at 5-HT1B heteroreceptors in this brain region. nih.gov

Isolated Organ and Tissue Preparations (e.g., middle cerebral artery vasoconstrictor response)

Isolated organ and tissue preparations allow for the study of the direct effects of compounds on smooth muscle tone and vascular reactivity. Studies using isolated rat middle cerebral arteries have shown that Isamoltane can reduce the vasoconstrictor response induced by 5-HT. ahajournals.org This finding supports the role of 5-HT1B receptors in mediating vasoconstriction in cerebral arteries and demonstrates Isamoltane's ability to antagonize this effect. ahajournals.org

Subcellular Fractionation and Membrane Binding Assays

Subcellular fractionation and membrane binding assays are crucial for determining the affinity and selectivity of a compound for specific receptors in isolated membrane preparations. Isamoltane has been found to inhibit the binding of radioligands to 5-HT1B recognition sites in rat brain membranes. ncats.ionih.gov It exhibits a higher affinity for 5-HT1B receptors compared to 5-HT1A receptors, with reported Ki or IC50 values indicating approximately 5-fold to 27-fold selectivity for 5-HT1B over 5-HT1A sites, depending on the specific radioligand used. iiab.mewikipedia.orgnih.govncats.ionih.gov For example, reported Ki values are 21 nmol/l for 5-HT1B and 112 nmol/l for 5-HT1A receptors. iiab.menih.gov Another study reported IC50 values of 39 nmol/l for 5-HT1B and 1070 nmol/l for 5-HT1A receptors. nih.gov The (-)-enantiomer of Isamoltane is primarily responsible for its 5-HT1B activity. nih.gov Isamoltane has shown weak or no significant activity at other receptor sites tested, including 5-HT2, alpha 1-adrenoceptors, and 5-HT1C receptors. nih.gov

Interactive Data Table: Receptor Binding Affinity

| Receptor Subtype | Binding Affinity (Ki or IC50) | Species/Tissue | Source |

| 5-HT1B | 21 nmol/l (Ki) | Rat brain | iiab.menih.gov |

| 5-HT1A | 112 nmol/l (Ki) | Rat brain | iiab.menih.gov |

| 5-HT1B | 39 nmol/l (IC50) | Rat brain membranes | ncats.ionih.gov |

| 5-HT1A | 1070 nmol/l (IC50) | Rat brain membranes | nih.gov |

| β-adrenoceptor | 8.4 nmol/l (IC50) | nih.gov |

In Vivo Studies in Animal Models

In vivo studies in animal models, primarily rats, have investigated the effects of Isamoltane on neurochemical profiles and behavior, providing insights into its potential therapeutic mechanisms.

Neurochemical Profiles in Brain Regions (e.g., 5-hydroxyindoleacetic acid, 5-HTP levels in hypothalamus, hippocampus, cortex)

In vivo studies have examined the impact of Isamoltane administration on the levels of serotonin (5-HT) and its metabolites in various brain regions of rats. Isamoltane has been shown to significantly increase the concentration of 5-hydroxyindoleacetic acid (5-HIAA), a major metabolite of 5-HT, in the hypothalamus and hippocampus. nih.govwikipedia.org This increase in 5-HIAA levels is indicative of enhanced 5-HT turnover. nih.gov The effect on 5-HIAA was observed with a maximal effect at a specific dose (e.g., 3 mg/kg s.c.), with higher doses producing a less pronounced effect. nih.gov This effect on 5-HT turnover does not appear to be mediated by its β-adrenoceptor blocking action, as other β-adrenoceptor antagonists did not produce similar effects on 5-HT turnover at comparable doses. nih.gov Isamoltane also increased 5-HTP accumulation in the rat cortex following central decarboxylase inhibition, suggesting an effect on serotonin synthesis, although this effect diminished at higher doses. nih.gov

Neurobiological Effects in Rodent Models (e.g., wet-dog shake response)

Isamoltane has been shown to induce the wet-dog shake response in rats. This behavior, characterized by rapid oscillations of the head and trunk, is relevant to the study of various animal disease models, including acute seizures and withdrawal states. biorxiv.orgfrontiersin.org Studies indicate that the wet-dog shake response evoked by isamoltane at a dose of 3 mg/kg s.c. in rats was blocked by the tryptophan hydroxylase inhibitor p-chlorophenylalanine. nih.gov This suggests an involvement of serotonin synthesis in the expression of this behavior induced by isamoltane. Furthermore, the wet-dog shakes evoked by isamoltane were blocked by ritanserin, indicating the involvement of 5-HT2 receptors in their expression. nih.gov

Investigation of Specific Neurological Pathways and Systems (e.g., serotonergic neurotransmission in rat brain)

Investigations into the effects of isamoltane on serotonergic neurotransmission in the rat brain have revealed its interactions with 5-HT1 receptor subtypes. Isamoltane acts as an antagonist at the 5-HT1A and 5-HT1B receptors, demonstrating a higher affinity for the 5-HT1B receptor. wikipedia.org Binding experiments showed isamoltane to be approximately five times more potent as a ligand for the 5-HT1B receptor (Ki value 21 nmol/l) than for the 5-HT1A receptor (Ki value 112 nmol/l). nih.govnih.gov

In vitro studies using slices of rat occipital cortex prelabeled with [3H]5-HT demonstrated that isamoltane increased the K+-evoked overflow of 3H at a concentration of 0.1 µmol/l, consistent with inhibition of the terminal 5-HT autoreceptor. nih.govnih.gov In vivo studies in rats showed that isamoltane significantly increased the concentration of 5-hydroxyindoleacetic acid (5-HIAA), a major metabolite of serotonin, in the hypothalamus and hippocampus. nih.govnih.gov This indicates an increased 5-HT turnover, with a maximal effect observed at 3 mg/kg s.c. nih.govnih.gov This effect on 5-HT turnover did not appear to be mediated by its beta-adrenoceptor blocking action, as other beta-adrenoceptor antagonists did not produce similar effects on 5-HT turnover at comparable doses. nih.gov

Isamoltane also increased 5-HTP accumulation in the rat cortex following central decarboxylase inhibition at doses of 1 and 3 mg/kg i.p., with this effect diminishing at higher doses. nih.gov

Studies in Animal Models of Neuropathic Pain (e.g., antinociceptive and antiallodynic effects, involvement of 5-HT1A/5-HT1B receptors)

Studies in animal models of neuropathic pain, such as the chronic constriction injury (CCI) model in mice, have investigated the role of serotonergic receptors, including those targeted by isamoltane, in pain modulation. While some studies investigating the antinociceptive effects of other compounds have used isamoltane as a tool to probe the involvement of 5-HT1B receptors, the direct antinociceptive and antiallodynic effects of isamoltane itself in these models are less consistently reported as a primary finding.

However, research utilizing isamoltane as a 5-HT1B receptor antagonist has provided insights into the role of these receptors in pain pathways. For instance, in a study investigating the effects of cardamonin (B96198) in CCI-induced neuropathic pain mice, pretreatment with isamoltane (2.5 mg/kg) significantly abolished the antihyperalgesic and antiallodynic actions of cardamonin. mdpi.comnih.gov This suggests that 5-HT1B receptors may play a role in mediating the effects of other compounds in neuropathic pain. Similarly, in a study on the antinociceptive effects of isorhynchophylline (B1663542) in a mouse model of neuropathic pain, isamoltane did not influence the antinociceptive effects of isorhynchophylline, suggesting that 5-HT1B receptors were not primarily engaged in that specific analgesic effect. nih.gov Another study on ferulic acid's effects in neuropathic pain similarly found that isamoltane did not affect its anti-hyperalgesic effect. nih.govoncotarget.com

In a study examining peripheral 5-HT receptors in nociceptive responses in mice, isamoltane (0.5 or 5 µg, intraplantar) inhibited paw licking behavior induced by intraplantar injection of 5-HT, suggesting a peripheral role for 5-HT1B receptors in this nociceptive response. core.ac.uk

These findings collectively indicate that while isamoltane itself may not consistently demonstrate direct antinociceptive effects in all neuropathic pain models, its activity as a 5-HT1B antagonist makes it a valuable tool for elucidating the complex involvement of serotonergic receptor subtypes in pain pathways.

Cerebral Blood Flow Studies in Animal Models (e.g., subarachnoid hemorrhage rat model)

Studies in a rat model of subarachnoid hemorrhage (SAH) have investigated the effect of isamoltane on cerebral blood flow. Intracisternal injection of blood in this model leads to a fall in regional cerebral blood flow (rCBF). ahajournals.orgcapes.gov.br Pretreatment of rats with isamoltane hemifumarate, a 5-HT1B receptor antagonist, prevented the sustained fall in rCBF observed after SAH. ahajournals.orgcapes.gov.br

Research indicates that 5-HT1B receptors are expressed on cerebral vascular smooth muscle cells and contribute to the vasoconstrictor response to 5-HT in the cerebral circulation. ahajournals.orgahajournals.org Isamoltane has been shown to inhibit the vasoconstrictive response to 5-HT in isolated rat middle cerebral arteries and diminish the rise in intracellular Ca2+ produced by 5-HT in vascular smooth muscle cells from these arteries. ahajournals.orgcapes.gov.brahajournals.org

Furthermore, intracisternal injection of blood in the SAH rat model increased levels of 20-HETE and 5-HT in the cerebrospinal fluid (CSF). ahajournals.orgcapes.gov.br Pretreatment with isamoltane reduced the increase in 20-HETE levels in CSF after SAH to levels not significantly different from control rats. ahajournals.orgahajournals.org

These findings suggest that 5-HT1B receptor activation contributes to the reduction in cerebral blood flow following SAH in rats, and blockade of these receptors with isamoltane can mitigate this effect.

Effects on Motor Function in Animal Models (e.g., relief of akinesia in reserpine-treated rats)

Studies in the reserpine-treated rat model, used to mimic the akinetic symptomatology of Parkinson's disease, have explored the effects of manipulating 5-HT1B receptors on motor function. While isamoltane is a 5-HT1B antagonist, its effects on akinesia in this model have been investigated in the context of its ability to block the effects of 5-HT1B agonists.

Specifically, studies have shown that unilateral injection of the 5-HT1B receptor agonist CP-93129 into the globus pallidus (GP) of reserpine-treated rats produced contraversive rotational behavior, indicative of a unilateral reversal of reserpine-induced akinesia. nih.govnih.gov Pre-treatment with isamoltane inhibited this rotational response, indicating that the anti-akinetic effect of CP-93129 is mediated primarily through activation of 5-HT1B receptors in the GP. nih.govnih.gov This suggests that while 5-HT1B receptor activation in the globus pallidus may provide relief of akinesia in this model, isamoltane, as an antagonist, would be expected to block such effects.

Preclinical Pharmacokinetic and Pharmacodynamic Research (Animal Studies)

Preclinical pharmacokinetic and pharmacodynamic research in animal models is crucial for understanding how a compound is absorbed, distributed, metabolized, and eliminated, as well as the relationship between its concentration at the site of action and its effects.

Absorption and Distribution Characteristics in Preclinical Species

Information regarding the specific absorption and distribution characteristics of isamoltane in preclinical species is less detailed in the provided search results compared to its pharmacodynamic effects. General principles of preclinical pharmacokinetic studies in animal models (such as mice, rats, rabbits, dogs, pigs, and non-human primates) involve evaluating absorption, distribution, metabolism, and excretion (ADME) to predict human pharmacokinetic profiles and inform drug development. researchgate.netnih.gov Rats are commonly used models for evaluating absorption, distribution, metabolism, and excretion profiles due to some similarities with humans. researchgate.net Dogs are also frequently used, particularly for oral bioavailability studies, as their gastrointestinal anatomy and physiology share similarities with humans. researchgate.netwuxiapptec.com Non-human primates are sometimes used for pharmacokinetic studies due to metabolic similarities with humans, although ethical considerations can limit their use. researchgate.net

While the search results highlight the use of isamoltane in various animal models for pharmacodynamic studies, specific data on its absorption rates, distribution volumes, tissue distribution, or protein binding in these species are not explicitly provided. One source mentions that the effects of "designer drugs" like TFMPP, when co-administered with others, are synergized at a pharmacodynamic level, implying that pharmacokinetic interactions might be less significant in those specific co-administration scenarios, but this does not provide general absorption and distribution data for isamoltane. esmed.org Another source mentions the evaluation of pharmacokinetic parameters of other compounds in rodent models, noting that rats have similar absorption, distribution, metabolism, and excretion profiles to humans, but this is a general statement about rats as a model, not specific data for isamoltane. researchgate.netresearchgate.net

Metabolism Pathways in Animal Models

Information specifically detailing the metabolic pathways of Isamoltane in animal models is not extensively described in the provided search results. Preclinical studies often investigate the effects of Isamoltane on neurotransmitter systems, such as increasing 5-HT turnover in the hypothalamus and hippocampus of rats, which suggests interaction with metabolic processes related to neurotransmitter synthesis or degradation. nih.gov However, the precise enzymatic transformations or metabolite profiles of Isamoltane itself in animal systems are not explicitly outlined.

Dose-Response Relationships in Animal Models (e.g., maximal effect concentrations, IC50 values)

Preclinical studies in animal models have investigated the dose-response relationships of Isamoltane, particularly concerning its effects on the serotonergic system and associated behaviors.

Isamoltane has demonstrated higher potency as a ligand for the 5-HT1B receptor compared to the 5-HT1A receptor in binding experiments using rat brain tissue. The reported Ki values were 21 nmol/L for the 5-HT1B receptor and 112 nmol/L for the 5-HT1A receptor, indicating a approximately five-fold greater affinity for the 5-HT1B subtype. iiab.mewikipedia.orgnih.gov

In in vivo studies in rats, Isamoltane significantly increased the concentration of 5-hydroxyindoleacetic acid (5-HIAA), a metabolite of serotonin, in the hypothalamus and hippocampus. This effect, indicative of increased 5-HT turnover, showed a maximal effect at a subcutaneous dose of 3 mg/kg. Higher doses resulted in a less pronounced effect. nih.gov This suggests a complex dose-response relationship in vivo, where the maximal effect is achieved at a specific dose, and increasing the dose beyond this point does not lead to a proportionally greater, or even equivalent, effect.

Isamoltane has also been used as a 5-HT1B receptor antagonist in studies investigating the mechanisms of other compounds in animal models. For example, in a mouse model of neuropathic pain, pretreatment with Isamoltane (2.5 mg/kg, intraperitoneal) abolished the antihyperalgesic and antiallodynic effects of cardamonin. mdpi.com Similarly, Isamoltane (2.5 mg/kg, i.p.) prevented the antidepressant-like effect of agmatine (B1664431) in the forced swimming test in mice. researchgate.net These studies utilize Isamoltane at specific doses to probe the involvement of the 5-HT1B receptor in the observed pharmacological effects of other agents.

The concept of IC50 (half-maximal inhibitory concentration) is a measure of drug potency, representing the concentration required to inhibit a biological process by 50%. promegaconnections.comnih.gov While Ki values reflect binding affinity promegaconnections.com, IC50 values quantify functional inhibition promegaconnections.comnih.gov. Emax (maximal effect) represents the maximum response achievable with a drug nih.gov. In the context of Isamoltane, the Ki values provide insight into its binding potency at specific receptors nih.gov, while the in vivo studies demonstrating increased 5-HT turnover and behavioral effects at specific doses illustrate its functional dose-response characteristics in animal models nih.govmdpi.comresearchgate.net.

Table 1 summarizes some of the dose-response data reported for Isamoltane in preclinical animal studies.

| Effect Measured | Animal Model | Dose/Concentration | Finding | Source |

| 5-HT1B Receptor Binding (Ki) | Rat Brain | 21 nmol/L | Higher affinity compared to 5-HT1A receptor | nih.gov |

| 5-HT1A Receptor Binding (Ki) | Rat Brain | 112 nmol/L | Lower affinity compared to 5-HT1B receptor | nih.gov |

| Increased 5-HT Turnover (5-HIAA) | Rat | 3 mg/kg s.c. | Maximal effect observed at this dose | nih.gov |

| Abolition of Cardamonin Antihyperalgesia/Antiallodynia | Mouse | 2.5 mg/kg i.p. | Blocked effect, indicating 5-HT1B receptor involvement | mdpi.com |

| Prevention of Agmatine Antidepressant Effect | Mouse | 2.5 mg/kg i.p. | Blocked effect, indicating 5-HT1B receptor involvement | researchgate.net |

Note: The doses and concentrations listed reflect those reported in the cited preclinical studies in animal models.

Structure Activity Relationship Sar Studies

Identification of Key Pharmacophores and Functional Groups

The pharmacophore concept is central to rational drug design, defining the essential features of a molecule that interact with a biological target. nih.gov Isamoltane is a phenoxypropanolamine derivative containing a pyrrole (B145914) ring. nih.gov The core structure includes a phenoxy group, a propanolamine (B44665) chain, and an isopropylamino group, in addition to the distinctive pyrrole moiety. iiab.mewikipedia.org These functional groups and structural elements are likely contributors to its binding interactions with beta-adrenergic and serotonin (B10506) receptors. The pyrrole ring itself is a well-known scaffold found in various biologically active compounds. mdpi.commdpi.comscielo.org.mx

Role of Stereochemistry in Receptor Selectivity and Efficacy

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a crucial role in how a compound interacts with chiral biological targets like receptors. nih.gov For Isamoltane, studies have indicated that its 5-HT1B receptor activity resides primarily in the (-)-enantiomer. nih.gov This suggests that the specific spatial orientation of functional groups in the (-)-stereoisomer is critical for optimal binding and activity at the 5-HT1B receptor. The direct resolution of Isamoltane enantiomers using chiral chromatography has been reported, facilitating the study of the individual stereoisomers' activities. researchgate.netresearchgate.net

Impact of Substituent Modifications on Biological Activity

While detailed studies specifically on substituent modifications of Isamoltane are not extensively described in the provided results, general principles of SAR suggest that alterations to the various parts of the molecule can significantly impact its activity. For related compounds like 3-tertiary amino-1-aryloxy- or aryl-propan-2-ols, modifications on the phenyl ring, phenoxy ring, and the hydroxylic function have been shown to influence activity, including hypotensive and CNS effects. researchgate.net Similarly, in other pyrrole-containing compounds, the nature and position of substituents on the pyrrole ring and attached moieties are critical for their biological effects. mdpi.commdpi.comresearchgate.net These findings imply that modifications to the pyrrole ring, the phenoxy group, or the propanolamine chain of Isamoltane would likely alter its affinity and selectivity for beta-adrenergic and serotonergic receptors.

Comparative Analysis with Other Beta-Adrenoceptor Ligands and Serotonergic Compounds

Isamoltane has been compared to other beta-adrenoceptor ligands and serotonergic compounds to understand its unique pharmacological profile. It acts as an antagonist at beta-adrenergic, 5-HT1A, and 5-HT1B receptors. iiab.mewikipedia.org Its selectivity for the 5-HT1B receptor (approximately five times more potent) over the 5-HT1A receptor distinguishes it from some other beta-adrenoceptor ligands like propranolol, oxprenolol, and cyanopindolol (B1197883), which show lower 5-HT1A/5-HT1B selectivity ratios. nih.govnih.gov In studies examining effects on 5-HT release, Isamoltane showed similarities in potency to cyanopindolol and methiothepin, although with lower efficacy compared to methiothepin. nih.gov Its effects on 5-HT turnover in vivo also differed from those of other beta-adrenoceptor antagonists like (-)-alprenolol, betaxolol, and ICI 118.551. nih.gov

Development of SAR Models for Future Compound Design

SAR studies, including those on Isamoltane and related compounds, contribute to the development of models that can guide the design of new molecules with desired pharmacological properties. nih.govnih.gov By understanding which parts of the Isamoltane structure are crucial for its activity at specific receptors and how modifications influence this activity, researchers can design analogues with potentially improved potency, selectivity, or different receptor profiles. Computational methods and QSAR approaches, which correlate molecular descriptors with biological activity, can be employed to build predictive models for the design of novel beta-adrenoceptor and serotonergic ligands based on the Isamoltane scaffold. nih.govquizlet.com

Analytical and Bioanalytical Methodologies in Research

Chromatographic Techniques for Isamoltane Analysis

Chromatography is a fundamental analytical technique for the separation, identification, and purification of the components of a mixture. For a chiral compound like Isamoltane, specialized chromatographic methods are crucial for its research and development.

Since enantiomers possess identical physical and chemical properties in an achiral environment, their separation requires a chiral environment. sepscience.com High-performance liquid chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a powerful and widely used method for the direct separation of enantiomers. nih.govcsfarmacie.cz

A specific chiral HPLC method has been developed for the direct resolution of Isamoltane enantiomers without the need for derivatization. tandfonline.com This method employs a chiral column containing 3,5-dimethylphenylcarbamate of cellulose (B213188) coated on macroporous silica (B1680970) gel (Chiralcel OD) as the chiral selector. tandfonline.com The separation is influenced by several factors, including the mobile phase composition and temperature. Researchers have studied the effects of additives like diethylamine (B46881) and organic modifiers such as ethanol (B145695) and 2-propanol to optimize the resolution. tandfonline.com Under optimized conditions, this technique can achieve excellent separation, allowing for the determination of optical purity and the semi-preparative isolation of individual enantiomers for further pharmacological evaluation. tandfonline.com

| Parameter | Condition/Value | Reference |

|---|---|---|

| Chiral Stationary Phase (CSP) | Cellulose tris(3,5-dimethylphenylcarbamate) (Chiralcel OD) | tandfonline.com |

| Separation Mode | Direct, without derivatization | tandfonline.com |

| Studied Modifiers | Diethylamine, Ethanol, 2-Propanol | tandfonline.com |

| Separation Factor (α) Range | 1.25 to 2.03 | tandfonline.com |

| Resolution (Rs) Range | 0.80 to 5.16 | tandfonline.com |

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique widely regarded as a gold standard for the quantification of drugs and their metabolites in complex biological matrices such as plasma, blood, and urine. researchgate.netresearchgate.netnih.gov While specific LC-MS/MS applications for Isamoltane are not detailed in the provided research, this methodology is standard for pharmacokinetic studies. researchgate.net

The process involves an HPLC system to separate the analyte of interest (Isamoltane) from other components in the biological sample, followed by detection using a tandem mass spectrometer. The mass spectrometer provides a high degree of specificity and sensitivity by monitoring specific precursor-to-product ion transitions for the analyte. researchgate.net This allows for accurate quantification even at very low concentrations. nih.gov Developing a validated LC-MS/MS method would be essential for characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of Isamoltane in preclinical and clinical research.

Spectroscopic Characterization Methods for Research Samples (e.g., NMR, FTIR for structural confirmation of synthesized compounds)

Spectroscopic methods are indispensable for the structural elucidation and confirmation of newly synthesized chemical entities. Techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy provide detailed information about a molecule's atomic and functional group composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy would be used to confirm the molecular structure of synthesized Isamoltane. The ¹H NMR spectrum would show distinct signals corresponding to each unique proton in the molecule, with chemical shifts, splitting patterns, and integration values confirming the connectivity of the carbon-hydrogen framework, including the isopropyl group, the propanolamine (B44665) chain, and the pyrrolyl-phenoxy moiety. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR analysis identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. mdpi.com For Isamoltane, the FTIR spectrum would be expected to show characteristic absorption bands corresponding to O-H stretching (from the alcohol group), N-H stretching (from the secondary amine), C-O stretching (from the ether linkage), and C=C and C-N stretching vibrations associated with the aromatic and pyrrole (B145914) rings. mdpi.com This provides a molecular fingerprint that helps to confirm the identity of the compound. researchgate.net

Radioligand Binding Assays for Receptor Characterization

Radioligand binding assays are a cornerstone of pharmacology, used to determine the affinity and selectivity of a compound for specific receptors. nih.govgiffordbioscience.com These assays utilize a radiolabeled ligand (a radioactive version of a drug that binds to the target receptor) to quantify the interaction of an unlabeled test compound, such as Isamoltane. oncodesign-services.com By measuring the ability of Isamoltane to displace the radioligand from the receptor, its inhibitory constant (Ki) or half-maximal inhibitory concentration (IC50) can be determined. A lower Ki or IC50 value indicates a higher binding affinity. perceptive.com

Research has shown that Isamoltane interacts with multiple receptor types. It is an antagonist at β-adrenergic receptors and also displays high affinity for serotonin (B10506) 5-HT1B and 5-HT1A receptors. nih.govwikipedia.org Competition binding experiments using radiolabeled ligands like [¹²⁵I]iodocyanopindolol ([¹²⁵I]ICYP) for 5-HT1B and β-adrenergic sites, and [³H]8-OH-DPAT for 5-HT1A sites, have been used to quantify these interactions. nih.gov Studies indicate that Isamoltane is approximately five times more potent as a ligand for the 5-HT1B receptor than for the 5-HT1A receptor. nih.govwikipedia.org The 5-HT1B activity resides specifically in the (-)-enantiomer of Isamoltane. nih.gov

| Receptor Target | Binding Affinity Value | Reference |

|---|---|---|

| 5-HT1B Receptor | Ki = 21 nM | nih.gov |

| 5-HT1B Receptor | IC50 = 39 nM | nih.govmedchemexpress.com |

| 5-HT1A Receptor | Ki = 112 nM | nih.gov |

| 5-HT1A Receptor | IC50 = 1070 nM | nih.gov |

| β-adrenoceptor | IC50 = 8.4 nM | nih.govmedchemexpress.com |

Computational Chemistry and Molecular Modeling Studies

Ligand-Receptor Docking and Interaction Analysis

Ligand-receptor docking is a computational technique used to predict the preferred orientation and binding affinity of a small molecule (ligand) to a macromolecular target (receptor). nih.govopenaccessjournals.com This method simulates the interaction between the molecules, focusing on key binding sites. openaccessjournals.com Isamoltane is recognized as an antagonist for several receptors, including β-adrenergic, 5-HT1A, and 5-HT1B receptors. iiab.mewikipedia.org

While detailed, dedicated docking studies solely focused on Isamoltane across all its known targets were not extensively detailed in the search results, Isamoltane has been included in studies employing molecular docking as part of their methodology, often in the context of evaluating receptor interactions or as a reference compound. researchgate.netresearchgate.net Molecular modeling related to the separation of Isamoltane enantiomers has suggested that hydrogen bonding is a primary factor in the separation process, with calculated energy values correlating with chromatographic elution order. researchgate.net This indicates that specific non-covalent interactions, such as hydrogen bonds, play a significant role in Isamoltane's interactions at the molecular level.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling involves developing predictive models that correlate chemical structure with biological activity. These models can help identify structural features important for activity and predict the activity of new compounds. researchgate.netresearchgate.net

A notable application of QSAR in relation to Isamoltane is a study that utilized the Comparative Molecular Field Analysis (CoMFA) method for the structural analysis of beta-adrenoceptor blocking agents, including Isamoltane, with a focus on their affinity for 5-HT1A and 5-HT1B receptors. iiab.mewikipedia.org This type of 3D-QSAR analysis aims to understand the spatial and electronic requirements for ligand binding to these receptors. Isamoltane, containing a pyrrole (B145914) scaffold, is also relevant in the context of QSAR studies on pyrrole derivatives, which have been explored for various biological activities. scispace.commdpi.comresearchgate.net

Molecular Dynamics Simulations of Isamoltane-Target Complexes

Molecular Dynamics (MD) simulations are computational techniques that simulate the physical movements of atoms and molecules over time. plos.orgmdpi.com These simulations can provide insights into the dynamic behavior of biological macromolecules and their interactions with ligands, including conformational changes and the stability of ligand-receptor complexes. plos.orgmdpi.comnih.gov

While comprehensive MD simulations focused exclusively on Isamoltane bound to its target receptors were not prominently featured in the search results, MD simulations have been employed in studies where Isamoltane was used as a 5-HT1B receptor antagonist. researchgate.net These broader studies utilize MD simulations to investigate receptor dynamics and ligand interactions, providing a dynamic perspective beyond static docking poses. plos.orgmdpi.comnih.gov General MD simulation studies of G protein-coupled receptors (GPCRs), which include the 5-HT receptors targeted by Isamoltane, are valuable for understanding the complex conformational changes involved in ligand binding and receptor activation. mdpi.comnih.govnih.gov

Prediction of Binding Affinities and Pharmacological Profiles

Computational methods, including docking and QSAR, are often used to predict the binding affinities of ligands to their target receptors and to infer aspects of their pharmacological profiles. nih.govstanford.edubiorxiv.org

Experimental studies have determined the binding affinities (Ki values) of Isamoltane for the 5-HT1A and 5-HT1B receptors. Isamoltane demonstrates a higher potency for the 5-HT1B receptor (21 nmol/L) compared to the 5-HT1A receptor (112 nmol/L). iiab.mewikipedia.orgnih.gov

Computational approaches aim to complement such experimental data by predicting these affinities and understanding the molecular basis for the observed selectivity. stanford.edubiorxiv.org While specific computational predictions of Isamoltane's binding affinities were not detailed in the search results beyond the experimental values, the QSAR studies mentioned earlier would inherently involve correlating structural features with these measured affinities. iiab.mewikipedia.org

Here is a summary of the experimental binding affinities:

| Receptor Subtype | Binding Affinity (Ki) |

| 5-HT1B | 21 nmol/L |

| 5-HT1A | 112 nmol/L |

In Silico Screening for Novel Isamoltane Analogs

In silico screening involves using computational methods to search large databases of chemical compounds to identify potential new drug candidates with desired properties. researchgate.netnih.gov This process can be guided by the known structure and activity of a reference compound, such as Isamoltane.

While the search results did not specifically detail in silico screening studies aimed at discovering novel Isamoltane analogs, the compound's structure, which contains a pyrrole ring, places it within a class of compounds that have been the subject of in silico investigations for various biological activities, including antibacterial and anticancer potential. mdpi.comscielo.org.mxjmcs.org.mxresearchgate.net The methodologies used in these studies, such as molecular docking and QSAR, are directly applicable to the process of screening for and designing new compounds with similar scaffolds or predicted receptor interactions to Isamoltane. scielo.org.mxjmcs.org.mxresearchgate.net The successful application of in silico methods in identifying potential drug candidates from large libraries highlights the potential for applying these techniques to explore the chemical space around Isamoltane for novel active compounds. researchgate.netnih.gov

Isamoltane Derivatives and Analogs in Research

Design and Synthesis of New Isamoltane Analogs

The design and synthesis of new Isamoltane analogs involve modifying different parts of the molecule to explore the impact of structural changes on biological activity. researchgate.netcore.ac.uk This includes alterations to the phenyl ring, the phenoxy ring, and the hydroxylic function. researchgate.net Synthetic approaches to obtain pyrrole-containing compounds, which are relevant to Isamoltane's structure, have been developed, including cascade synthesis methods from nitroarenes using heterogeneous catalysts. acs.orgresearchgate.netscilit.com These methods can provide diverse pyrroles in good yields and have been demonstrated in the preparation of biologically active compounds, including (+)-Isamoltane. scilit.com The pyrrole (B145914) system is a ubiquitous scaffold in drug discovery, and the synthesis of its analogs remains an active area of research. scispace.comscielo.org.mx

Pharmacological Profiling of Isamoltane Derivatives in Preclinical Models

Pharmacological profiling of Isamoltane derivatives is conducted in preclinical models to evaluate their effects on various receptor systems and behaviors. iiab.mewikipedia.orgnih.govmdpi.com Isamoltane itself has been shown to have anxiolytic effects in rodents. iiab.mewikipedia.org Studies have investigated the interactions of Isamoltane and related phenoxypropanolamine derivatives with 5-HT1 receptor subtypes in the rat brain. iiab.mewikipedia.orgnih.gov For instance, Isamoltane increased the concentration of 5-hydroxyindoleacetic acid in the hypothalamus and hippocampus of rats, suggesting increased 5-HT turnover. nih.gov This effect appeared distinct from its beta-adrenoceptor blocking action. nih.gov Isamoltane has also been used in studies investigating the role of serotonergic receptors in time perception and neuropathic pain in animal models. mdpi.comresearchgate.netfrontiersin.org

Structure-Activity Relationships of Modified Isamoltane Scaffolds

Structure-activity relationship (SAR) studies are crucial for understanding how structural modifications to the Isamoltane scaffold influence its biological activity. researchgate.netcore.ac.ukresearchgate.net Research on related 1-aryloxy compounds, which share structural features with Isamoltane, has indicated that substituents on the phenyl ring can influence activity, with ortho-substituents on the phenyl ring being more pronounced in hypotensive activity, while meta and para-substituted derivatives primarily affect the central nervous system. researchgate.net Variations in the phenoxy moiety did not significantly alter the intrinsic activity in these related compounds. researchgate.net SAR studies of other compound classes containing the pyrrole moiety have also been conducted, highlighting the importance of specific structural characteristics for their activity, such as dihalogenation on the pyrrole heterocycle for antibacterial potential. mdpi.com

Exploration of Pyrrole Moiety Contribution to Biological Activities

The pyrrole moiety is a key component of the Isamoltane structure, and its contribution to the biological activities of Isamoltane and its derivatives is a subject of research. mdpi.commdpi.comnih.govacs.org The pyrrole ring is a well-known privileged scaffold found in numerous natural and synthetic products with diverse pharmacological applications, including activity in the central nervous system. mdpi.comresearchgate.netnih.gov The incorporation of the pyrrole ring into different pharmacophores has led to compounds with potential therapeutic effects. mdpi.com Studies on various pyrrole-containing compounds, such as N-pyrrylarylsulfones, have investigated their activity and SARs in the context of antiviral, anticancer, and CNS effects. mdpi.com The pyrrole system's electron-rich nature and ability to engage in various interactions contribute to the biological profiles of compounds containing this heterocycle. scielo.org.mxacs.org

Future Research Directions and Research Significance

Elucidation of Additional Molecular Targets and Pathways

While Isamoltane is known to target β-adrenergic, 5-HT1A, and 5-HT1B receptors, future research may aim to identify potential additional molecular targets and downstream signaling pathways influenced by this compound iiab.mewikipedia.org. Studies have shown that compounds with reported activity towards serotonin (B10506) receptors can have mutual bioisosteric relationships, suggesting potential for exploring related chemical space and identifying novel interactions researchgate.net. Further investigation into how Isamoltane interacts with these or other as-yet-undiscovered targets could provide a more comprehensive understanding of its pharmacological profile and potential effects researchgate.net. Research into the precise functions of related compounds and how they control cellular processes, such as viral internalization, highlights the need to delineate specific molecular mechanisms, which could extend to understanding Isamoltane's actions asm.orgbiorxiv.org.

Development of Advanced Preclinical Models

The use of Isamoltane in preclinical research, particularly in rodent models exhibiting anxiolytic effects, suggests its value in developing and refining advanced preclinical models for studying neurological and psychiatric conditions involving β-adrenergic and serotonergic systems iiab.mewikipedia.org. Future research could focus on utilizing Isamoltane in more complex or specific animal models to better mimic human conditions, allowing for a deeper understanding of the neurobiological underpinnings of these disorders and evaluating potential therapeutic strategies researchgate.netacs.org. For instance, its application in models of neuropathic pain has helped elucidate the involvement of specific serotonin receptor subtypes frontiersin.orgmdpi.com. Developing reliable animal models remains a challenge, particularly for complex behaviors, underscoring the need for careful model selection and interpretation when using compounds like Isamoltane acs.org.

Potential as a Research Probe for Neurotransmitter Systems and Receptor Dynamics

Isamoltane's known affinity for 5-HT1A and, particularly, 5-HT1B receptors makes it a valuable research probe for investigating the function and dynamics of these specific serotonin receptor subtypes and their associated neurotransmitter systems iiab.mewikipedia.orgnih.gov. Future studies can leverage Isamoltane to selectively modulate 5-HT1B receptor activity to understand its role in various physiological and pathological processes nih.govuu.nl. For example, it has been used to investigate the involvement of 5-HT1B receptors in the regulation of the ejaculatory threshold and in pain modulation mdpi.comuu.nlscispace.com. Further research could explore its utility in combination with other selective ligands or genetic tools to dissect the intricate signaling networks involving these receptors and their impact on neuronal function and behavior tocris.com.

Contributions to Understanding Neurobiological Processes

By acting on β-adrenergic and serotonergic receptors, Isamoltane contributes to the understanding of neurobiological processes modulated by these systems iiab.mewikipedia.org. Future research utilizing Isamoltane can further illuminate the roles of these receptors in areas such as anxiety, mood regulation, pain perception, and potentially other cognitive functions iiab.mewikipedia.orgfrontiersin.orgmdpi.commdpi.com. Studies employing Isamoltane have provided insights into the involvement of 5-HT1B receptors in modulating synaptic transmission and their potential role in conditions like depression nih.gov. Continued research with Isamoltane can help to unravel the complex interplay between different neurotransmitter systems and their contribution to normal brain function and disease states nih.gov.

Opportunities for Novel Lead Compound Discovery in Preclinical Research

Isamoltane's established activity at key receptors presents opportunities for its use in preclinical research aimed at discovering and developing novel lead compounds with modulated activity at these targets indigobiosciences.com. Its structure, containing a pyrrole (B145914) system, is found in other biologically relevant molecules and drugs, suggesting that Isamoltane or its derivatives could serve as scaffolds for the synthesis of new compounds with potentially improved selectivity or efficacy scispace.comscielo.org.mx. Future research could involve structural modifications of Isamoltane and screening the resulting compounds for desired pharmacological properties, contributing to the pipeline of potential therapeutic agents targeting β-adrenergic or serotonergic receptors unpad.ac.idmdpi.com.

Methodological Advancements in Isamoltane Research

Future research may also focus on developing and refining methodologies for studying Isamoltane and its interactions researchgate.net. This could include advancements in analytical techniques for detecting and quantifying Isamoltane in biological matrices, as well as developing more sophisticated in vitro or in vivo assays to better characterize its pharmacological effects and explore its mechanisms of action at a more granular level researchgate.net. Methodological advancements in studying receptor dynamics and ligand interactions could directly benefit research involving Isamoltane, allowing for a more detailed understanding of its binding kinetics and functional consequences biosynth.com.

常见问题

Q. What are the established pharmacological mechanisms of Isamoltane, and how do they inform experimental design in receptor-binding studies?

To investigate Isamoltane's mechanisms, researchers should employ radioligand binding assays with controls for nonspecific binding and saturation curves. Use a comparative approach (e.g., vs. known β-adrenergic antagonists) to validate specificity . Include dose-response relationships and statistical validation (e.g., ANOVA) to ensure reproducibility .

Q. How can researchers optimize the synthesis of Isamoltane for high-purity yields in preclinical studies?

Follow protocols for chiral resolution and purity verification via HPLC-MS. Document reaction conditions (temperature, solvent ratios) and characterize intermediates using NMR and IR spectroscopy. Cross-reference spectral data with literature to confirm structural integrity .

Q. What in vitro models are most suitable for evaluating Isamoltane’s metabolic stability?

Use hepatic microsome assays from multiple species (e.g., human, rat) to assess metabolic pathways. Pair with LC-MS/MS to quantify metabolite formation. Normalize results against positive controls (e.g., verapamil) and report extraction ratios .

Advanced Research Questions

Q. How should researchers address contradictory data in Isamoltane’s efficacy across different animal models of anxiety?

Apply mixed-methods triangulation: Replicate experiments under standardized conditions (e.g., elevated plus maze vs. open field test). Conduct a meta-analysis of dose-dependent responses and stratify results by variables like strain, sex, and pharmacokinetic parameters. Use Bland-Altman plots to quantify bias between models .

Q. What statistical methods are recommended for reconciling variability in Isamoltane’s pharmacokinetic-pharmacodynamic (PK-PD) correlations?

Implement non-linear mixed-effects modeling (e.g., NONMEM) to account for inter-subject variability. Validate with bootstrapping and visual predictive checks. Report 95% confidence intervals and effect sizes to contextualize uncertainty .

Q. How can researchers design a robust structure-activity relationship (SAR) study for Isamoltane derivatives?

Use molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities, followed by in vitro validation with mutated receptor isoforms. Apply Free-Wilson analysis to quantify substituent contributions and prioritize compounds for synthesis .

Methodological Guidelines

Q. What steps ensure reproducibility in Isamoltane’s preclinical toxicity assessments?

- Experimental Design : Follow OECD guidelines for acute/chronic toxicity testing.

- Data Collection : Use electronic lab notebooks (ELNs) to record raw data, including outliers.

- Reporting : Adhere to ARRIVE 2.0 guidelines for animal studies, detailing sample sizes, randomization, and blinding .

Q. How should researchers present contradictory findings in Isamoltane’s clinical trial data?

Structure the analysis using counterfactual frameworks: Compare observed outcomes against alternative hypotheses (e.g., placebo effects, pharmacokinetic variability). Use forest plots to visualize effect heterogeneity and discuss limitations in the discussion section .

Data Presentation Standards

Q. What tabular formats are optimal for reporting Isamoltane’s pharmacokinetic parameters?

Use Word tables with Roman numerals (e.g., Table I). Include columns for AUC0-∞, Cmax, T½, and CL/F. Annotate footnotes for statistical methods (e.g., geometric mean ratios) and normalization criteria .

Q. How can researchers integrate contradictory in vivo and in vitro data into a cohesive narrative?

Create a conflict resolution matrix:

Ethical and Analytical Considerations

Q. What ethical frameworks apply when designing Isamoltane studies involving human subjects?

Obtain approval from institutional review boards (IRBs) and document informed consent. Use de-identified datasets for public sharing and adhere to GDPR/HIPAA protocols. Report adverse events with causality assessments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。